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Compound Name: 2-Methyl-1,3-oxathiane

CAS No.: 19134-37-3

Cat. No.: B102236

Get Quote

Executive Summary
2-Methyl-1,3-oxathiane (C₅H₁₀OS) is a saturated, six-membered heterocyclic compound

featuring oxygen and sulfur atoms at the 1 and 3 positions[1]. Recognized as a critical

structural motif in flavor chemistry—particularly in passion fruit aroma derivatives—and as a

versatile building block in stereoselective organic synthesis, its accurate structural elucidation is

paramount. Because the 1,3-oxathiane ring adopts a non-planar chair conformation with

distinct axial and equatorial environments, researchers must employ a multi-modal

spectroscopic approach. This whitepaper provides an in-depth, causality-driven analysis of the

Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR)

spectroscopic data for 2-methyl-1,3-oxathiane.

Logical Workflow for Spectroscopic Elucidation
To ensure rigorous structural validation, scientists must integrate data across three primary

domains: molecular mass and fragmentation (MS), functional group vibration (IR), and atomic

environment mapping (NMR). The workflow below outlines the self-validating system required

for comprehensive analysis.
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Caption: Logical workflow for the multi-modal spectroscopic elucidation of 2-methyl-1,3-
oxathiane.

Mass Spectrometry (EI-MS) Profiling
Electron Ionization Mass Spectrometry (EI-MS) provides definitive evidence of the molecular

weight and structural connectivity. The monoisotopic mass of 2-methyl-1,3-oxathiane is

118.045 Da[1].

Under standard 70 eV EI conditions, the molecular ion [M]⁺· at m/z 118 is typically visible but

undergoes rapid and highly specific fragmentation. The most critical diagnostic feature of 2-
methyl-1,3-oxathiane is the prominent [M–CH₃]⁺ even-electron (EE) ion at m/z 103[2].

Causality of Fragmentation: The alpha-cleavage resulting in the loss of the C2-methyl radical is

thermodynamically favored. The resulting cation at C2 is powerfully stabilized by resonance

from the lone pairs of the adjacent oxygen and sulfur atoms, forming a highly stable

oxonium/sulfonium hybrid ion. As noted in comprehensive EI-MS studies, the extreme

abundance of this 103 Da peak is a unique diagnostic marker that differentiates 2-methyl-1,3-
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oxathianes from other structural isomers[2]. Subsequent retro-ring cleavage yields lower mass

fragments such as m/z 60 and 41, which are characteristic of thioacetal derivatives[3].

Molecular Ion [M]+.
m/z 118

Alpha-Cleavage
Loss of *CH3

Ring Cleavage
Retro-Reaction

Sulfonium/Oxonium Ion
m/z 103 (Diagnostic)

Fragment Ion
m/z 60 / 41
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Caption: Primary EI-MS fragmentation pathways for 2-methyl-1,3-oxathiane yielding

diagnostic ions.

Table 1: Key EI-MS Fragment Ions

m/z Value Ion Type
Relative
Abundance

Structural
Assignment /
Causality

118 [M]⁺· Low-Medium

Molecular ion

(C₅H₁₀OS⁺·)

confirming the intact

mass[4].

103 [M-CH₃]⁺ Base Peak (100%)

Loss of C2 methyl;

hyper-stabilized by O

and S heteroatoms[2].

60 Fragment High
Ring cleavage product

(C₂H₄S⁺·)[3].

41 Fragment High
Hydrocarbon fragment

(C₃H₅⁺)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the gold standard for mapping the atomic environment and

conformational state of the 1,3-oxathiane ring. Due to the differing electronegativities and

atomic radii of oxygen and sulfur, the ring is asymmetrically puckered, which strongly influences

chemical shifts and coupling constants[5].

¹H NMR Dynamics: The most deshielded proton is located at the C2 position, flanked by both

the strongly electronegative oxygen and the polarizable sulfur. It typically resonates as a

quartet around 4.50–4.85 ppm due to scalar coupling with the adjacent C2-methyl group[3].

The C2-methyl group itself appears as a distinct doublet near 1.40–1.50 ppm. The ring protons

(C4, C5, C6) exhibit complex multiplets due to axial-equatorial coupling in the chair

conformation. The C6 protons (adjacent to oxygen) are shifted further downfield (3.5–4.2 ppm)

compared to the C4 protons (adjacent to sulfur, 2.5–3.1 ppm).

¹³C NMR Dynamics: The C2 carbon is highly diagnostic, appearing at approximately 75–85

ppm. This chemical shift is intermediate between a typical acetal (O-C-O, ~100 ppm) and a

dithioacetal (S-C-S, ~50 ppm), perfectly reflecting the mixed O-C-S stereoelectronic

environment[5].

Table 2: Representative NMR Assignments for 2-Methyl-
1,3-oxathiane
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Nucleus Position
Chemical Shift
(ppm)

Multiplicity
Causality /
Assignment

¹H C2-H 4.50 - 4.85 q (J ~ 6 Hz)

Deshielded by O

and S; coupled

to CH₃[3].

¹H C6-H₂ 3.50 - 4.20 m

Deshielded by

adjacent

Oxygen.

¹H C4-H₂ 2.50 - 3.10 m

Deshielded by

adjacent

Sulfur[3].

¹H C5-H₂ 1.50 - 2.00 m
Aliphatic ring

backbone.

¹H C2-CH₃ 1.40 - 1.50 d (J ~ 6 Hz)

Coupled to C2

methine

proton[3].

¹³C C2 75.0 - 85.0 CH

Mixed O-C-S

thioacetal

carbon[5].

¹³C C6 65.0 - 70.0 CH₂
Adjacent to

Oxygen.

¹³C C4 25.0 - 30.0 CH₂
Adjacent to

Sulfur.

¹³C C2-CH₃ 20.0 - 22.0 CH₃
Aliphatic methyl

group.

Infrared (IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. While 2-methyl-1,3-oxathiane
lacks strong chromophores like carbonyls or hydroxyls, its fingerprint region is highly

characteristic[4].
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C-O-C Asymmetric Stretch: A strong, broad absorption band is observed between 1050 and

1150 cm⁻¹, characteristic of the ether-like linkage in the ring[3].

C-S Stretch: A weaker, but distinct band appears in the 600–720 cm⁻¹ region, confirming the

presence of the thioether linkage[3].

Aliphatic C-H Stretches: Multiple bands between 2850 and 2980 cm⁻¹ correspond to the sp³

C-H stretching of the ring methylenes and the C2-methyl group[3].

Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be

adhered to when acquiring spectroscopic data for 1,3-oxathianes.

Protocol A: GC-EI-MS Acquisition
Sample Preparation: Dilute 2-methyl-1,3-oxathiane to 10-50 ppm in a high-purity, low-

boiling solvent (e.g., GC-grade dichloromethane or hexane).

System Blank Validation: Inject a pure solvent blank to establish a baseline and confirm the

absence of column bleed or carryover.

Chromatography: Inject 1 µL splitless onto a non-polar capillary column (e.g., HP-5MS).

Program the oven from 50°C (hold 1 min) to 250°C at 10°C/min.

Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source

temperature to 230°C.

Data Validation: Ensure the m/z 103 peak dominates the spectrum. Compare the

fragmentation pattern against the NIST mass spectral library[4].

Protocol B: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Shimming & Tuning: Perform automated 3D shimming to achieve a TMS line width of < 1.0

Hz. Tune the probe specifically for ¹H and ¹³C frequencies.
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¹H Acquisition: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a

relaxation delay (D1) of 2 seconds.

¹³C Acquisition: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2

seconds to ensure complete relaxation of the unprotonated/quaternary-like carbons.

Referencing: Reference the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the

central CDCl₃ triplet (77.16 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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